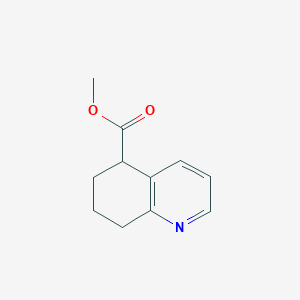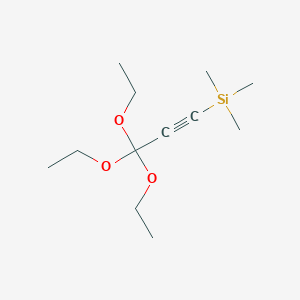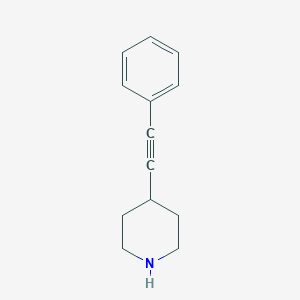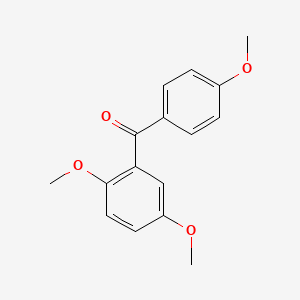![molecular formula C15H17N B8740740 n-Methyl-[1,1'-biphenyl]-4-ethanamine](/img/structure/B8740740.png)
n-Methyl-[1,1'-biphenyl]-4-ethanamine
Overview
Description
n-Methyl-[1,1'-biphenyl]-4-ethanamine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a phenyl group attached to the fourth position of the phenethylamine backbone, with an additional methyl group attached to the nitrogen atom. This compound is of interest due to its structural similarity to various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-[1,1'-biphenyl]-4-ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-phenylphenethylamine.
Methylation: The nitrogen atom of 4-phenylphenethylamine is methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: n-Methyl-[1,1'-biphenyl]-4-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
n-Methyl-[1,1'-biphenyl]-4-ethanamine has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Methyl-[1,1'-biphenyl]-4-ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the phenyl group at the fourth position.
N-Methylphenethylamine: Similar structure but without the phenyl group at the fourth position.
4-Phenylphenethylamine: Lacks the methyl group on the nitrogen atom.
Uniqueness: n-Methyl-[1,1'-biphenyl]-4-ethanamine is unique due to the presence of both the phenyl group at the fourth position and the methyl group on the nitrogen atom. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other related compounds.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-methyl-2-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C15H17N/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
VLKFAIHXYCUNJA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
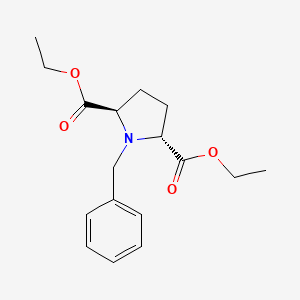

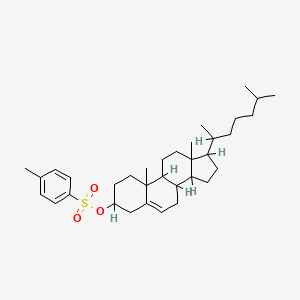
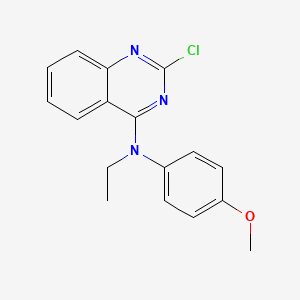
![1-[(benzyloxy)methyl]-1H-1,2,4-triazole](/img/structure/B8740681.png)

